molecular formula C14H11NO3 B13176345 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Cat. No.: B13176345
M. Wt: 241.24 g/mol
InChI Key: BUVPJPNGIQNDPD-UHFFFAOYSA-N
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Description

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound with the molecular formula C14H11NO3 It is characterized by the presence of a furan ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones, hydroxy derivatives.

    Reduction: Amines, reduced cyanophenyl derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.

    Agrochemicals: It can be used in the synthesis of pesticides and herbicides.

    Material Science: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both the furan ring and the cyanophenyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-[5-(4-cyanophenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H11NO3/c1-9-6-13(18-12(9)7-14(16)17)11-4-2-10(8-15)3-5-11/h2-6H,7H2,1H3,(H,16,17)

InChI Key

BUVPJPNGIQNDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)C#N)CC(=O)O

Origin of Product

United States

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